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Introduction
Isoniazid, also known as isonicotinic acid hydrazide (INH), is a cornerstone in the treatment of

tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis.

Since its introduction in 1952, isoniazid has remained a primary first-line antitubercular agent

due to its high potency and specificity.[1][2] It is used in combination therapy for active

tuberculosis and as a monotherapy for latent TB infection.[3] This guide provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and

relevant experimental protocols for isoniazid, tailored for the scientific community.

Chemical Structure and Properties
Isoniazid is a synthetic derivative of isonicotinic acid. Its relatively simple structure consists of a

pyridine ring with a hydrazide group at the 4-position.[4]

Chemical Structure:

Chemical structure of Isoniazid

Image Source: Wikimedia Commons

The key physicochemical properties of isoniazid are summarized in the table below.
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Property Value References

IUPAC Name pyridine-4-carbohydrazide [3]

Molecular Formula C₆H₇N₃O [5]

Molecular Weight 137.14 g/mol [5]

Melting Point 170–173 °C [6]

Solubility in Water
1 g in 8 ml (125 mg/mL) at

20°C
[5][7]

Solubility in Ethanol 1 g in 50 ml (20 mg/mL) [5]

pKa (Strongest Basic) 3.35 [8]

LogP -0.7 [3]

Antimycobacterial Properties
Mechanism of Action
Isoniazid is a prodrug that requires activation by a mycobacterial enzyme.[2][9] Its bactericidal

effect is primarily exerted on actively dividing mycobacteria, while it is bacteriostatic against

slowly replicating organisms.[2][3] The mechanism involves a multi-step process that ultimately

disrupts the synthesis of the mycobacterial cell wall.

The key steps are:

Uptake: Isoniazid enters the mycobacterial cell via passive diffusion.[2]

Activation: Inside the bacterium, isoniazid is activated by the catalase-peroxidase enzyme,

KatG.[1][9] This activation process converts the prodrug into a variety of reactive species,

including an isonicotinic acyl radical.[2][5]

Target Inhibition: The activated form of isoniazid covalently binds with nicotinamide adenine

dinucleotide (NAD⁺) to form an INH-NAD adduct.[1][3] This adduct is a potent inhibitor of the

NADH-dependent enoyl-acyl carrier protein (ACP) reductase, an enzyme encoded by the

inhA gene.[3][9]
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Disruption of Mycolic Acid Synthesis: InhA is a crucial enzyme in the fatty acid synthase-II

(FAS-II) system, which is responsible for the elongation of fatty acids that are precursors to

mycolic acids.[1][10] Mycolic acids are unique, long-chain fatty acids that are essential

components of the mycobacterial cell wall, providing a waxy, impermeable barrier. Inhibition

of InhA blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately,

cell death.[9][10]
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Caption: Mechanism of action of Isoniazid.

Spectrum of Activity and Resistance
Isoniazid exhibits a narrow spectrum of activity, primarily targeting members of the

Mycobacterium tuberculosis complex, including M. tuberculosis, M. bovis, and M. kansasii.[3] It

is largely ineffective against other microorganisms.

Resistance to isoniazid can emerge through mutations in the genes involved in its mechanism

of action. The most common mutations are found in the katG gene, which can lead to a

decrease or loss of the catalase-peroxidase activity required to activate the prodrug.[1]

Mutations in the promoter region of the inhA gene can also confer resistance, typically at a

lower level.[1]

The table below shows the typical Minimum Inhibitory Concentration (MIC) values for isoniazid

against susceptible and resistant M. tuberculosis strains.
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Strain Type MIC Range (µg/mL) Description References

Susceptible 0.01 - 0.25

Strains are effectively

inhibited by standard

therapeutic doses.

[11]

Low-Level Resistance 0.2 - 1.0

Often associated with

inhA promoter

mutations.

[4]

High-Level Resistance > 1.0
Often associated with

katG mutations.
[4][12]

Experimental Protocols
Synthesis of Isoniazid
A common laboratory synthesis method for isoniazid involves the reaction of an isonicotinic

acid ester with hydrazine.[13]

Materials:

Ethyl isonicotinate

Hydrazine hydrate

Ethanol

Reflux apparatus

Crystallization dish

Procedure:

A mixture of ethyl isonicotinate, ethanol, and hydrazine hydrate is prepared.[14]

The mixture is heated under reflux at 70-75°C for approximately two hours.[14]
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After the reaction is complete, the solution is cooled to allow for the crystallization of

isoniazid.

The crude product is then purified by recrystallization from ethanol to yield the final product.

[14]

The purity of the synthesized isoniazid can be confirmed by measuring its melting point (170-

171°C) and through spectroscopic analysis (e.g., FTIR).[14]

Isoniazid Susceptibility Testing (MIC Determination)
The determination of the Minimum Inhibitory Concentration (MIC) of isoniazid is crucial for

guiding clinical treatment. The broth microdilution method is a standard technique.
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End
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Caption: Workflow for MIC determination of Isoniazid.

Materials:

Mycobacterium tuberculosis isolate

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
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Isoniazid stock solution

96-well microtiter plates

Incubator (37°C)

Procedure:

Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared in Middlebrook

7H9 broth and adjusted to a McFarland standard of 0.5. This is then diluted to achieve a final

inoculum concentration of approximately 5 x 10⁵ CFU/mL.

Drug Dilution: A serial two-fold dilution of isoniazid is prepared in the 96-well plate using

Middlebrook 7H9 broth. The concentration range should typically span from 0.015 to 8.0

µg/mL.

Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control

well (no drug) and a sterility control well (no bacteria) are included.

Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.

Result Interpretation: The MIC is determined as the lowest concentration of isoniazid that

completely inhibits the visible growth of M. tuberculosis.[4]

Quantification of Isoniazid and its Metabolites in
Biological Samples
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry

(MS/MS) is a robust method for the quantification of isoniazid and its primary metabolite,

acetylisoniazid, in plasma or urine.[15][16]

Sample Preparation (Plasma):

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal

standard (e.g., deuterated isoniazid).
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Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10

minutes to pellet the precipitated proteins.

Supernatant Collection: Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions (Example):

Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 x 50

mm).[15]

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile

(B).

Flow Rate: 0.5 mL/min.

Injection Volume: 5-10 µL.

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode

to detect the specific parent and daughter ions for isoniazid and its metabolites.[17]

Quantification: A calibration curve is generated using standards of known concentrations. The

concentration of isoniazid and its metabolites in the unknown samples is determined by

comparing their peak area ratios (analyte/internal standard) to the calibration curve.[16][17]

Conclusion
Isoniazid remains an indispensable tool in the global fight against tuberculosis. A thorough

understanding of its chemical properties, intricate mechanism of action, and the experimental

methods used for its study is essential for ongoing research and development in the field of

antimycobacterial agents. This guide provides a foundational resource for scientists and

researchers, aiming to facilitate further investigations into optimizing TB therapy and combating

drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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